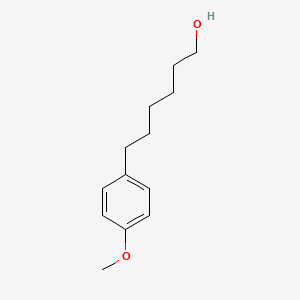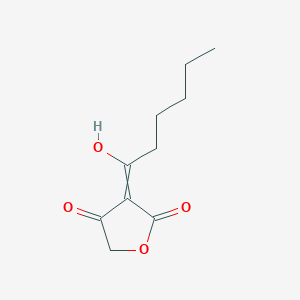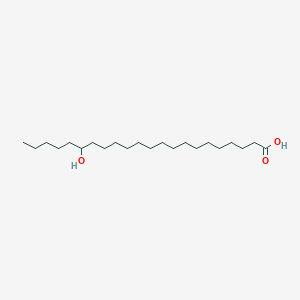![molecular formula C11H16Se2 B14333532 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene CAS No. 103971-57-9](/img/structure/B14333532.png)
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene is an organoselenium compound characterized by the presence of selenium atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with sodium methylselenolate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compounds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene involves its interaction with biological molecules through redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, which allows the compound to act as an antioxidant. This redox activity can modulate various cellular pathways and molecular targets, contributing to its biological effects.
類似化合物との比較
1,1-Bis(methylselanyl)ethane: Another organoselenium compound with similar redox properties.
4,4’-Dimethylbibenzyl: A structurally related compound with different functional groups.
Uniqueness: 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene is unique due to the presence of both selenium atoms and a benzene ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
103971-57-9 |
|---|---|
分子式 |
C11H16Se2 |
分子量 |
306.2 g/mol |
IUPAC名 |
1-[1,1-bis(methylselanyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C11H16Se2/c1-9-5-7-10(8-6-9)11(2,12-3)13-4/h5-8H,1-4H3 |
InChIキー |
LZYGYPOHFCDFHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)([Se]C)[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


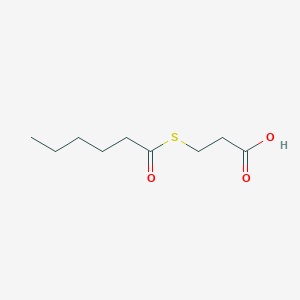
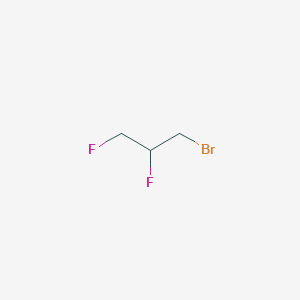


![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
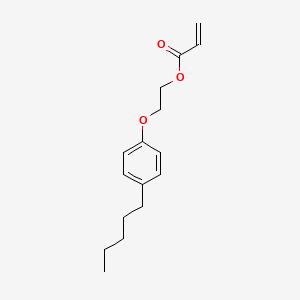
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
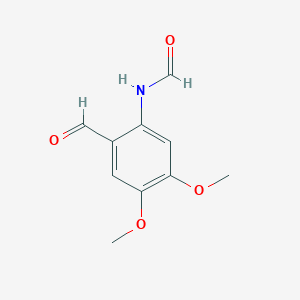

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
